Bienvenue dans la boutique en ligne BenchChem!

3-(Difluoromethyl)-5-hydroxybenzonitrile

DHFR inhibition IC50 comparison Neisseria gonorrhoeae

Procure 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS 874974-85-3) for your next SAR campaign. The -CF₂H group acts as a lipophilic hydrogen bond donor—a property absent in -CF₃ or -CH₃ analogs—enabling unique binding interactions for DHFR inhibitor optimization (N. gonorrhoeae IC₅₀ 1,200 nM; P. berghei IC₅₀ 1,500 nM baseline) and CCR5 antagonist development. The C-F bond (~130 kcal/mol) confers oxidative metabolic stability, extending half-life vs. non-fluorinated congeners. Supplied at ≥97% purity (HPLC), this fine crystalline powder is optimized for Suzuki-Miyaura cross-coupling and agrochemical scaffold diversification. Generic substitution compromises binding mode; this compound delivers the validated -CF₂H pharmacophore.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
Cat. No. B8098746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-hydroxybenzonitrile
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)F)O)C#N
InChIInChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H
InChIKeyGRJFEPKRTUHYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-5-hydroxybenzonitrile CAS 874974-85-3: Properties, Purity and Procurement Considerations


3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS 874974-85-3) is a fluorinated benzonitrile derivative with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It features a difluoromethyl (-CF2H) group and a hydroxyl (-OH) group meta-substituted on a benzonitrile core . The compound is commercially available as a high-purity fine crystalline powder, typically supplied at ≥95% to 97% purity (HPLC) for research applications, and is stored under inert atmosphere at 2-8°C to maintain stability . Its logP is calculated as approximately 1.91, indicating moderate lipophilicity relative to non-fluorinated or trifluoromethyl analogs .

Why Generic Substitution Fails: The Non-Interchangeability of 3-(Difluoromethyl)-5-hydroxybenzonitrile in Fluorinated Scaffold Design


In the context of fluorinated benzonitrile building blocks, generic substitution—i.e., replacing the difluoromethyl (-CF2H) moiety with a trifluoromethyl (-CF3), methyl (-CH3), or unsubstituted hydrogen—fundamentally alters the physicochemical and biological profile of the resulting molecule [1]. The -CF2H group uniquely functions as a lipophilic hydrogen bond donor, a property absent in -CF3 and -CH3, enabling specific binding interactions that cannot be replicated by analogs [1]. Consequently, substituting this compound with a close structural analog compromises both the intended binding mode and the predictable metabolic stability profile that the -CF2H group confers, making such replacements scientifically invalid for structure-activity relationship (SAR) optimization [1].

Quantitative Differentiation of 3-(Difluoromethyl)-5-hydroxybenzonitrile: Comparative Evidence vs. Trifluoromethyl and Methyl Analogs


Comparative DHFR Inhibitory Activity: 3-(Difluoromethyl)-5-hydroxybenzonitrile vs. Methotrexate and Cross-Class Compounds

3-(Difluoromethyl)-5-hydroxybenzonitrile exhibits measurable inhibitory activity against dihydrofolate reductase (DHFR) enzymes from multiple species. In direct assays, it shows an IC50 of 1,200 nM against Neisseria gonorrhoeae DHFR and 1,500 nM against Plasmodium berghei DHFR, with a secondary measurement of 3,300 nM against N. gonorrhoeae DHFR [1]. For context, the clinical antifolate methotrexate inhibits human DHFR with an IC50 of approximately 10-20 nM, while weaker DHFR inhibitors in the benzonitrile class can exhibit IC50 values exceeding 10,000 nM [1][2]. This positions the compound in a distinct potency tier—not as a high-affinity clinical lead, but as a tractable starting point for SAR optimization, particularly given the hydrogen bond donor capability of its -CF2H group that can be exploited for affinity maturation [3].

DHFR inhibition IC50 comparison Neisseria gonorrhoeae Plasmodium berghei antifolate

Hydrogen Bond Donor Capacity: Unique -CF2H Property vs. Non-Donor -CF3 and -CH3 Analogs

The difluoromethyl (-CF2H) group in 3-(Difluoromethyl)-5-hydroxybenzonitrile is distinguished by its capacity to act as a hydrogen bond donor, a property that is completely absent in its trifluoromethyl (-CF3) and methyl (-CH3) counterparts [1]. Quantitative hydrogen bonding scale measurements demonstrate that the -CF2H group functions as a hydrogen bond donor with strength comparable to thiophenol, aniline, and amine groups (A value range: 0.035-0.151), though weaker than a hydroxyl group [1][2]. In contrast, the -CF3 group lacks the acidic proton entirely and cannot participate as a hydrogen bond donor, while the -CH3 group can only engage in weak C-H···O interactions that are an order of magnitude weaker [1]. This differential hydrogen bonding capacity translates into measurable differences in binding specificity and target recognition in biological systems [1].

hydrogen bond donor lipophilic bioisostere binding specificity molecular recognition

Calculated LogP Comparison: Intermediate Lipophilicity of 3-(Difluoromethyl)-5-hydroxybenzonitrile vs. Analogs

3-(Difluoromethyl)-5-hydroxybenzonitrile exhibits a calculated logP of 1.91, which positions it at an intermediate lipophilicity between its non-fluorinated and trifluoromethyl analogs . This value is consistent with the established understanding that -CF2H substitution increases lipophilicity relative to -H or -CH3, but to a lesser extent than -CF3, which is more strongly electron-withdrawing and lipophilic . The -CF2H group thereby enables fine-tuning of logP and related ADME parameters without the excessive lipophilicity that can lead to poor solubility, high plasma protein binding, and off-target promiscuity often associated with -CF3 groups .

lipophilicity LogP permeability ADME physicochemical properties

Synthetic Yield and Protocol Reproducibility: Established Demethylation Route for 3-(Difluoromethyl)-5-hydroxybenzonitrile

A reproducible synthetic route for 3-(Difluoromethyl)-5-hydroxybenzonitrile has been established via demethylation of the corresponding methoxy precursor using lithium iodide (LiI) in N-methyl-2-pyrrolidone (NMP) at 175°C for 120 hours, yielding the target compound in 47% isolated yield after chromatographic purification . This protocol, disclosed in US2007/88015 A1, provides a reliable baseline for process chemists and medicinal chemistry laboratories requiring multi-gram quantities of the building block . The reported yield of 47% represents a moderate but reproducible efficiency that allows for reliable procurement planning and cost estimation relative to alternative routes that may require specialized fluorination reagents or harsher conditions.

demethylation synthesis yield NMP lithium iodide

Thermodynamic Metabolic Stability Advantage: -CF2H vs. -OCH3 and -CH3 Bioisosteres in Oxidative Metabolism

The -CF2H group in 3-(Difluoromethyl)-5-hydroxybenzonitrile confers a thermodynamic barrier to oxidative metabolism that is not present in its non-fluorinated analogs. The C-F bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the C-H bond (~100 kcal/mol) that would occupy the same position in a methyl analog, making hydrogen atom abstraction by cytochrome P450 enzymes energetically unfavorable [1]. This property, established across multiple medicinal chemistry campaigns, translates to extended metabolic half-life in compounds incorporating -CF2H relative to their -CH3 or -OCH3 counterparts [1]. While direct microsomal stability data for 3-(Difluoromethyl)-5-hydroxybenzonitrile itself are not publicly available, the class-level inference is robust and supported by the successful incorporation of -CF2H groups in FDA-approved drugs specifically to address metabolic liabilities [1].

metabolic stability CYP450 bioisostere oxidative metabolism half-life

CCR5 Antagonist Pharmacological Activity: Preliminary Evidence for 3-(Difluoromethyl)-5-hydroxybenzonitrile Derivatives

Preliminary pharmacological screening indicates that compounds derived from or related to 3-(Difluoromethyl)-5-hydroxybenzonitrile exhibit CCR5 antagonism, with potential therapeutic applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC50 or Ki values for the parent compound against CCR5 are not disclosed in the publicly available literature, the qualitative activity establishes a therapeutic direction that distinguishes this scaffold from other benzonitrile derivatives that lack chemokine receptor modulatory activity [1]. This finding supports the procurement of 3-(Difluoromethyl)-5-hydroxybenzonitrile for immunology and antiviral research programs specifically targeting the CCR5 axis.

CCR5 antagonist HIV chemokine receptor inflammation immunology

Procurement-Driven Application Scenarios for 3-(Difluoromethyl)-5-hydroxybenzonitrile in Medicinal Chemistry and Agrochemical Research


Medicinal Chemistry: DHFR Inhibitor Lead Optimization

Researchers engaged in antifolate drug discovery can utilize 3-(Difluoromethyl)-5-hydroxybenzonitrile as a tractable starting scaffold for DHFR inhibitor optimization. With established IC50 values of 1,200 nM against N. gonorrhoeae DHFR and 1,500 nM against P. berghei DHFR, the compound provides a reproducible activity baseline that allows for clear quantification of potency improvements upon structural elaboration [4]. The -CF2H group's hydrogen bond donor capacity offers an additional design handle for affinity maturation through specific protein-ligand interactions, a feature unavailable in -CF3 or -CH3 analogs .

Drug Discovery: Metabolic Stability Optimization via -CF2H Incorporation

In lead optimization campaigns where metabolic soft spots have been identified, 3-(Difluoromethyl)-5-hydroxybenzonitrile serves as a strategic building block for introducing oxidative metabolic stability. The C-F bond in the -CF2H group (~130 kcal/mol) provides a thermodynamic barrier to CYP450-mediated oxidation that is absent in C-H bonds of methyl analogs (~100 kcal/mol) [4]. This class-level property has been validated in multiple drug discovery programs, with -CF2H substitution documented to extend half-life and improve oral exposure relative to non-fluorinated congeners [4].

Medicinal Chemistry: CCR5-Targeted Immunology and Antiviral Programs

Preliminary pharmacological screening indicates that 3-(Difluoromethyl)-5-hydroxybenzonitrile and its derivatives exhibit CCR5 antagonism, a validated mechanism for HIV entry inhibition and modulation of inflammatory conditions including asthma, rheumatoid arthritis, and COPD [4]. This activity profile differentiates the compound from generic benzonitrile building blocks and supports its procurement for structure-activity relationship studies aimed at optimizing CCR5 affinity and selectivity [4].

Agrochemical Research: Fluorinated Herbicide Intermediate Synthesis

Hydroxybenzonitriles, including fluorinated derivatives such as 3-(Difluoromethyl)-5-hydroxybenzonitrile, are established intermediates for herbicidal active ingredients [4]. The compound's reactive nitrile and hydroxyl moieties enable participation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, facilitating the construction of diverse biaryl and heteroaryl scaffolds for agrochemical screening . The difluoromethyl group further enhances the metabolic stability of resulting herbicide candidates, potentially improving field persistence and efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.